2-(4-Methylpiperazino)-1,3-benzoxazole

概要

説明

Synthesis Analysis

The synthesis of similar compounds, such as 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs, involves the addition reaction of lithium reagents to the 4 position of 2-chloropyrimidine or 2-chloroquinazoline followed by oxidation of the resultant dihydro intermediate product . This process is a powerful tool for the synthesis of 4-substituted 2-chloropyrimidines or 2-chloroquinazolines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the addition reaction of lithium reagents to the 4 position of 2-chloropyrimidine or 2-chloroquinazoline, followed by oxidation of the resultant dihydro intermediate product .科学的研究の応用

Serotonin 5-HT2A Receptor Ligands

The addition reaction of lithium reagents to the 4-position of 2-chloropyrimidine or 2-chloroquinazoline, followed by oxidation of the resultant dihydro intermediate product, is a powerful method for synthesizing 4-substituted 2-chloropyrimidines or 2-chloroquinazolines. In particular, 4-vinyl derivatives undergo conjugate nucleophilic addition across the vinyl group. By treating these derivatives with 4-methylpiperazine, researchers have successfully obtained compounds that act as antagonists of the serotonin 5-HT2A receptor . These ligands play a crucial role in understanding serotonin signaling pathways and may have implications for psychiatric disorders.

Histamine H4 Receptor Modulation

JNJ 7777120, a well-known high-affinity antagonist of the human histamine H4 receptor (hH4R), contains a 4-methylpiperazino amide moiety. Researchers have explored this structural motif as a basis for designing novel ligands. The H4 receptor is involved in immune responses, inflammation, and allergy-related processes. Investigating the interactions of 2-(4-methylpiperazino)-1,3-benzoxazole derivatives with the H4 receptor could lead to potential therapeutic agents .

作用機序

Target of Action

The primary target of 2-(4-Methylpiperazino)-1,3-benzoxazole is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .

Mode of Action

2-(4-Methylpiperazino)-1,3-benzoxazole interacts with the serotonin 5-HT 2A receptor, potentially acting as an antagonist . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the interaction with its natural ligand, in this case, serotonin .

Biochemical Pathways

The interaction of 2-(4-Methylpiperazino)-1,3-benzoxazole with the serotonin 5-HT 2A receptor can affect various biochemical pathways. These pathways are primarily related to the transmission of serotonin, which can influence mood, appetite, sleep, and various cognitive functions .

Pharmacokinetics

Like many other psychoactive drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 2-(4-Methylpiperazino)-1,3-benzoxazole’s action are primarily related to its interaction with the serotonin 5-HT 2A receptor. By acting as an antagonist, it can inhibit the function of this receptor, potentially leading to changes in serotonin neurotransmission and associated cognitive functions .

Action Environment

The action, efficacy, and stability of 2-(4-Methylpiperazino)-1,3-benzoxazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the individual’s genetic makeup . For example, certain genetic variations can affect how an individual metabolizes the compound, which can in turn influence its efficacy and potential side effects .

Safety and Hazards

将来の方向性

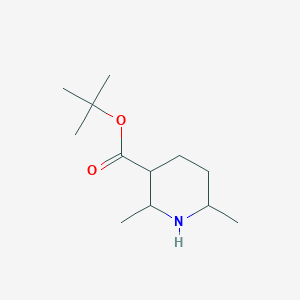

Piperidines, which include the 4-methylpiperazino group, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIORAYAFJBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396512 | |

| Record name | 2-(4-methylpiperazino)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Methylpiperazino)-1,3-benzoxazole | |

CAS RN |

20128-05-6 | |

| Record name | 2-(4-methylpiperazino)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

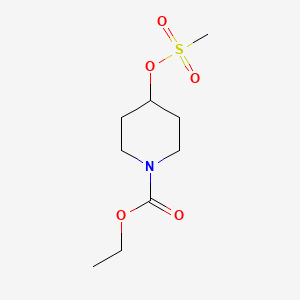

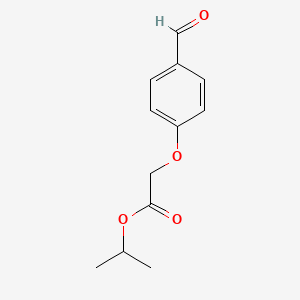

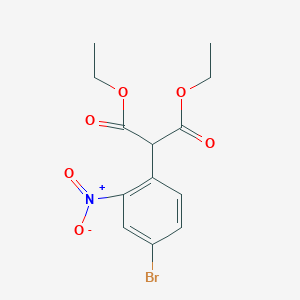

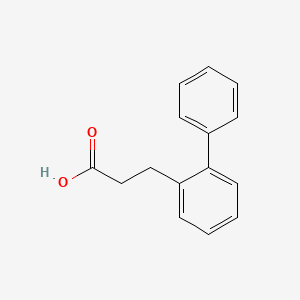

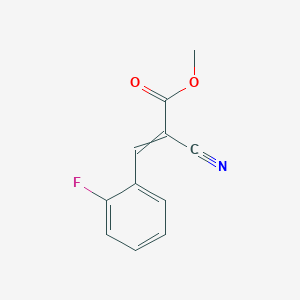

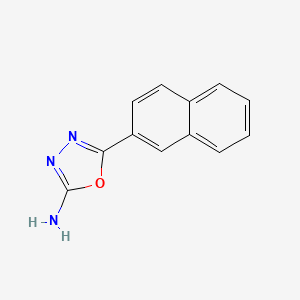

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)

![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)

![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)